molecular formula C9H6ClF3O2 B13591012 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone

2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone

Cat. No.: B13591012
M. Wt: 238.59 g/mol
InChI Key: ADDDFGXHPUKWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone is a chemical building block of significant interest in medicinal and agrochemical research. Its structure, featuring a reactive chloroacetyl group and a lipophilic, metabolically stable 4-trifluoromethoxyphenyl moiety, makes it a versatile precursor for the synthesis of more complex molecules . The trifluoromethoxy group is a common pharmacophore known to enhance a compound's biological activity, membrane permeability, and metabolic stability, making it a valuable feature in drug discovery and optimization . The primary research application of this compound is as a key intermediate in multi-step synthetic routes. Its highly reactive chloroacetyl group readily undergoes nucleophilic substitution reactions with a variety of nitrogen, oxygen, and sulfur nucleophiles. This reactivity is strategically employed in chain heterocyclization processes to construct diverse heterocyclic systems, such as thiazoles, which are core structures in many bioactive molecules . Furthermore, compounds with analogous α-haloketone structures are commonly used as alkylating agents in the synthesis of potential pharmacologically active molecules, including anticonvulsants . Researchers value this compound for its role in developing targeted chemical libraries. For instance, it serves as a critical building block for creating extended heterocyclic systems like 1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole derivatives, which are explored for their potential biological properties . The presence of both an electron-withdrawing group and a halogen on the structure facilitates further functionalization, allowing for efficient exploration of structure-activity relationships (SAR) in the development of new active compounds. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-chloro-1-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDDFGXHPUKWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halomethylation of Trifluoromethoxybenzene

The initial step often involves the selective chloromethylation of trifluoromethoxybenzene to yield 4-chloromethyl-1-(trifluoromethoxy)benzene. This is achieved by electrophilic substitution using chloromethyl reagents under acidic or Lewis acid catalysis.

  • Reaction Conditions:
    • Solvents: Ethers like dioxane or tetrahydrofuran, or alcohols such as methanol or isopropanol
    • Temperature: Broad range, typically 50–130 °C
    • Catalyst: Often Lewis acids or acidic conditions to promote electrophilic substitution
    • Yields: Typically over 60%, which is a significant improvement over older methods

This step is critical as it introduces the reactive chloromethyl group para to the trifluoromethoxy substituent, setting the stage for further transformations.

Conversion to (4-Trifluoromethoxyphenyl)acetonitrile

The 4-chloromethyl-1-(trifluoromethoxy)benzene intermediate undergoes halogen-cyano exchange to form (4-trifluoromethoxyphenyl)acetonitrile.

  • Reaction Conditions:
    • Nucleophile: Cyanide ion source (e.g., sodium cyanide)
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF)
    • Temperature: Moderate heating (e.g., 80–110 °C)
    • Yield: Around 65% after distillation

This nitrile intermediate is a versatile precursor for further reduction or hydrolysis steps.

Direct Synthesis of 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone via Reaction with Chloroacetonitrile

A notable method involves the reaction of 2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrole with chloroacetonitrile in diethyl ether at low temperatures (5–10 °C) followed by stirring at room temperature for extended periods (up to 12 hours).

  • Key Data:
    • Yield: 87% for the intermediate imine hydrochloride
    • Subsequent hydrolysis of the imine hydrochloride in water under reflux for 1 hour yields the desired 2-chloro-1-(4-trifluoromethoxyphenyl)ethanone derivative in 69% yield after crystallization from methanol
    • Characterization: Melting point 147 °C, IR peak at 1685 cm⁻¹ (carbonyl), and NMR data consistent with the expected structure.

This method is particularly useful for preparing substituted ethanones bearing the trifluoromethoxyphenyl group.

Substitution Reactions on 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone

The chloro substituent on the ethanone side chain is reactive and can be substituted by various nucleophiles such as thiones, acids, or amines to yield a range of derivatives:

  • Reactions with thiones in DMF at 65–70 °C for 2 hours yield 2,5-dimethyl-3-(2-S-substituted 1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrroles.
  • Reactions with acids or potassium carbonate in DMSO at 45–50 °C for 4 hours produce 2-O-substituted derivatives.
  • Reactions with thioamides or thioureas in ethanol under reflux for 5 hours yield thiazole derivatives.

These substitution reactions highlight the synthetic utility of the chloroacetophenone intermediate.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Halomethylation Chloromethylation agents, Lewis acid catalysts Dioxane, THF, Methanol 50–130 >60 Selective para-substitution on trifluoromethoxybenzene
Halogen-cyano exchange NaCN or cyanide source DMF 80–110 ~65 Conversion to acetonitrile intermediate
Reaction with chloroacetonitrile 2,5-dimethyl-1-(4-trifluoromethoxyphenyl)pyrrole Diethyl ether 5–10 (initial) 87 Formation of imine hydrochloride intermediate
Hydrolysis of imine hydrochloride Reflux in water Water 100 (reflux) 69 Yields 2-chloro-1-(4-trifluoromethoxyphenyl)ethanone derivative
Nucleophilic substitution Thiones, acids, thioamides/thioureas DMF, DMSO, Ethanol 45–80 Variable Produces diverse substituted derivatives

Research Findings and Notes

  • The halomethylation step is crucial and has been optimized to improve yields and selectivity, with yields exceeding 60% considered significant progress compared to older methods.
  • The use of chloroacetonitrile in the presence of pyrrole derivatives allows access to complex chloroacetophenone derivatives with good yields and purity.
  • Substitution reactions on the chloro group enable the synthesis of a variety of heterocyclic compounds, expanding the utility of 2-chloro-1-(4-trifluoromethoxyphenyl)ethanone as a versatile intermediate.
  • Characterization data such as melting points, IR, NMR, and mass spectrometry confirm the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The trifluoromethoxy group enhances its reactivity and stability, making it a valuable tool in chemical biology .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent(s) Electronic Nature Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications References
2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone -OCF₃ (para) Strongly electron-withdrawing ~224.5* N/A High electrophilicity; drug intermediates Inferred
2-Chloro-1-(4-methylphenyl)ethanone -CH₃ (para) Electron-donating 168.62 N/A Acylating agent; moderate reactivity
2-Chloro-1-(3-fluorophenyl)ethanone -F (meta) Moderately electron-withdrawing 172.57 N/A Nucleophilic substitution; antibacterial R&D
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone -OCH₃ (ortho, para) Electron-donating 214.65 88–90 Low reactivity; used in specialty synthesis
2-Chloro-1-(5-chloro-2,3,4-trifluorophenyl)ethanone -Cl, -F (multiple) Strongly electron-withdrawing 243.01 N/A High selectivity in cross-coupling reactions

*Calculated based on molecular formula C₉H₆ClF₃O₂.

Key Observations:

Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Darzens condensations or enantioselective reductions ). Multi-halogenated derivatives (e.g., 2-Chloro-1-(5-chloro-2,3,4-trifluorophenyl)ethanone) exhibit exceptional stability and are used in high-value pharmaceutical intermediates .

Electron-Donating Groups (EDGs):

  • Methoxy (-OCH₃) and methyl (-CH₃) groups reduce electrophilicity, limiting reactivity but improving solubility for applications in polymer chemistry .

Key Findings:

  • Catalyst Efficiency: Zinc chloride (ZnCl₂) and triflic acid are preferred for Hoesch reactions due to high yields (82–90%) .
  • Multi-Step Processes: Compounds like Lumefantrine intermediates require sequential steps (chloroacylation → reduction → condensation), highlighting the complexity of halogenated ethanones .

Biological Activity

2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone is C9H7ClF3O2. Its structure features a chloro group and a trifluoromethoxyphenyl moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : The presence of the trifluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy against various pathogens.
  • Antitumor Activity : Related compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various derivatives of 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone against Mycobacterium tuberculosis (Mtb). The results indicated that modifications to the phenyl ring could enhance antibacterial potency significantly. For instance, certain derivatives exhibited an EC50 value as low as 40 nM against aerobic Mtb, indicating strong potential for development as anti-tubercular agents .

CompoundActivity TypeEC50 (nM)Notes
2-Chloro-1-(4-trifluoromethoxyphenyl)ethanoneAntimicrobial40Effective against Mtb
Derivative AAntimicrobial1.6 μMEnhanced solubility and stability

Antitumor Activity

In vitro studies have demonstrated that compounds structurally related to 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone can inhibit tumor growth in various cancer cell lines. For example, one derivative showed an IC50 value of 0.8 μM against breast cancer cells, indicating significant cytotoxicity .

CompoundCell LineIC50 (μM)Mechanism
Derivative BBreast Cancer0.8Induces apoptosis
Derivative CLung Cancer3.3Cell cycle arrest

Case Study 1: Antitubercular Activity

In a recent study, researchers synthesized several derivatives based on 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone and tested their efficacy against both replicating and non-replicating Mtb. The findings revealed that certain modifications led to improved activity profiles compared to the parent compound, suggesting that structural optimization could yield more potent antitubercular agents .

Case Study 2: Cytotoxicity Assessment

The cytotoxic effects of selected derivatives were assessed using MRC-5 and HepG2 cell lines. The results indicated varying levels of toxicity, with some derivatives exhibiting acceptable therapeutic windows, highlighting the need for further investigation into their safety profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-1-(4-trifluoromethoxyphenyl)ethanone, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, acylation of trifluoromethoxy-substituted aromatic precursors with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., aqueous NaOH) at 0°C for 3 hours yields the target compound . Reaction progress is monitored via HPLC or TLC, with yields ranging from 44% to 78% depending on substituent reactivity .
  • Optimization : Adjusting solvent polarity (e.g., acetone or THF) and catalyst choice (e.g., KI for alkylation) improves yield. Temperature control (e.g., 60°C for biphasic systems) minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : Assigns aromatic protons (δ 7.5–8.0 ppm) and carbonyl groups (δ 190–200 ppm). Fluorine coupling in 19F NMR confirms trifluoromethoxy group presence .
  • LC/MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 263) and fragmentation patterns .
  • Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% deviation .

Q. What are the common reactivity patterns of this chlorinated ketone in organic synthesis?

  • Substitution Reactions : Reacts with amines/thiols in basic conditions (e.g., K2CO3) to form substituted ethanones. The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the carbonyl carbon .
  • Reduction : NaBH4 or LiAlH4 reduces the ketone to 2-chloro-1-(4-trifluoromethoxyphenyl)ethanol, a precursor for chiral alcohols .

Advanced Research Questions

Q. How can biocatalytic methods improve stereoselective synthesis of derivatives?

  • Case Study : Acinetobacter sp. ZJPH1806 catalyzes asymmetric reduction of similar chlorinated ketones with >99.9% enantiomeric excess (ee) at pH 7.5. Ionic strength (0.05–0.2 M phosphate buffer) has minimal impact on yield, suggesting enzyme robustness .
  • Contradiction Analysis : Contrast with Acinetobacter sp. SC13874, which requires pH 5.5 for optimal activity. This discrepancy highlights strain-specific enzyme adaptations, necessitating tailored reaction screening .

Q. What strategies resolve contradictions in reported reaction yields for halogenated analogs?

  • Root Causes : Variability arises from substituent positioning (e.g., trifluoromethoxy vs. methyl groups altering steric/electronic effects) . For example, 2-chloro-1-(2,4-dimethylphenyl)ethanone shows higher yields (78%) due to reduced steric hindrance compared to ortho-substituted analogs .
  • Mitigation : Use computational tools (DFT) to predict substituent effects on transition states. Experimental validation via Hammett plots correlates σ values with reaction rates .

Q. How does the trifluoromethoxy group influence metabolic stability in pharmacological studies?

  • Metabolic Insights : Fluorinated motifs (e.g., in 2-chloro-1-(1-fluorocyclopropyl)ethanone) resist oxidative metabolism in Cunninghamella elegans models, suggesting enhanced in vivo stability compared to non-fluorinated analogs .
  • Comparative Data : Replace trifluoromethoxy with hydroxyl groups (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) to study metabolic pathway shifts via LC-MS/MS .

Methodological Considerations

  • Handling Precautions : Chlorinated ketones are lachrymators. Use anhydrous conditions, nitrogen atmospheres, and PPE (gloves/goggles) to mitigate exposure .
  • Data Reproducibility : Cross-validate spectral data with PubChem/CAS entries (e.g., InChI Key: GKBDTFVRRWGDQM-UHFFFAOYSA-N for structural verification) .

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